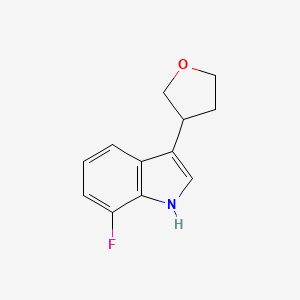

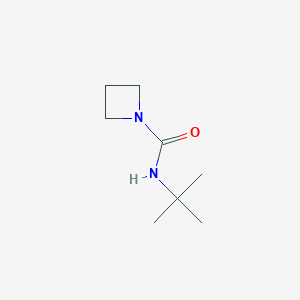

![molecular formula C23H25N3O2 B2670319 1-(2-(对甲苯基)-1,10b-二氢螺[苯并[e]吡唑并[1,5-c][1,3]噁嗪-5,4'-哌啶]-1'-基)乙酮 CAS No. 840477-74-9](/img/structure/B2670319.png)

1-(2-(对甲苯基)-1,10b-二氢螺[苯并[e]吡唑并[1,5-c][1,3]噁嗪-5,4'-哌啶]-1'-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds have been studied for their potential as CDK2 inhibitors, which are appealing targets for cancer treatment . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The compound can be synthesized as a novel CDK2 targeting compound . The synthesis involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The compound has shown significant inhibitory activity against CDK2/cyclin A2 . This suggests that it can interact with these proteins and inhibit their activity, which can have implications for cancer treatment.Physical And Chemical Properties Analysis

The compound is a brown solid with a melting point of 127-130 ºC . Its 1H NMR and 13C NMR spectra provide information about its physical and chemical properties .科学研究应用

新型螺哌啶作为受体配体

Maier 和 Wünsch (2002) 的一项研究重点关注了螺哌啶,它们在结构上与指定化合物相关,证明了它们作为高效且亚型选择性 σ 受体配体的潜力。这项研究重点介绍了螺环化合物的合成及其对 σ1 和 σ2 受体的亲和力,表明它们与神经药理学和新治疗剂的开发相关 (Maier & Wünsch, 2002)。

螺吡唑啉的芳基磺酸盐

Kayukova 等人 (2021) 探索了螺吡唑啉的合成和性质,包括它们的合成方法和潜在的生物学特性。虽然没有直接提及特定化合物,但这项研究有助于理解相关螺环化合物的化学行为和应用,尤其是在它们的生物活性的背景下 (Kayukova 等人,2021)。

吡唑啉衍生物的抗病毒活性

Attaby 等人 (2006) 讨论了吡唑啉衍生物的合成、反应和抗病毒活性,重点介绍了它们的潜在治疗应用。虽然没有明确提及所讨论的化合物,但该研究提供了对具有吡唑啉结构的化合物的化学合成和药理学评估的见解,这与评估相关化合物的潜在抗病毒特性相关 (Attaby 等人,2006)。

用于抗菌和抗炎应用的螺衍生物

Mandzyuk 等人 (2020) 对 1,10b-二氢吡唑并[1,5-c][1,3]苯并恶唑啉的螺衍生物的研究调查了它们的抗菌、抗炎和抗氧化活性。这项研究展示了螺环化合物的潜力,可用于开发具有抗菌和抗炎特性的新药 (Mandzyuk 等人,2020)。

电化学合成和表征

Amani 和 Nematollahi (2012) 详细介绍了在亲核试剂存在下通过氧化相关结构电化学合成新化合物。这项工作对合成化学领域做出了贡献,提供了合成复杂杂环化合物的的方法,这可能与创建所讨论化合物的衍生物相关 (Amani & Nematollahi, 2012)。

作用机制

未来方向

属性

IUPAC Name |

1-[2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-16-7-9-18(10-8-16)20-15-21-19-5-3-4-6-22(19)28-23(26(21)24-20)11-13-25(14-12-23)17(2)27/h3-10,21H,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKHEIISCWJONV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

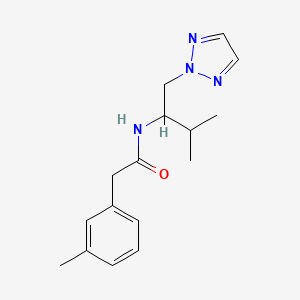

![(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2670237.png)

![3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2670238.png)

![(E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2670244.png)

![(E)-3-(2-furyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2670248.png)

![N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2670249.png)

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2670256.png)

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2670258.png)